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molecular formula C16H13N B8692559 N-methyl-5,10-dihydroindeno[1,2-b]indole CAS No. 7428-85-5

N-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8692559
M. Wt: 219.28 g/mol
InChI Key: YWOQUYASJOJVPR-UHFFFAOYSA-N
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Patent
US05185360

Procedure details

Sodium hydride (375 mq, 15.6 mmol) was added to dimethylsulfoxide (DMSO) (13 cm3) under an atmosphere of nitrogen. The solution was then heated to 70° C. until no more gas (H2) evolved. The solution was cooled to room temperature and 5,10-dihydroindeno[1,2-b]indole (2.69 g, 13.1 mmol) dissolved in a minimum amount of DMSO was added. After stirring at room temperature for 1 hour, dimethyl sulphate (1.5 cm3, 15 mmol) was introduced, and stirring continued for a further 1 hour. Water (3 cm3) was cautiously added, and the reaction then poured into ice/water. The solid thus formed was collected by suction filtration, washed firstly with water, dried on the water pump, and then washed with petrol (60°-80° C.). Crystallization from ethanol yielded colourless needles of the title compound. Yield: 1.52 g (53%). M.p. 152° C. 1H NMR (CDCl3) δ: 3.55 (2H, s,), 3.85 (3H, s,), 6.8-7.4 (8H, m, arom.).
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:4]=1[CH2:5][C:6]1[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=12.S(OC)(O[CH3:23])(=O)=O.O>CS(C)=O>[CH3:23][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:6]2[CH2:5][C:4]3[C:15]([C:7]1=2)=[CH:16][CH:17]=[CH:18][CH:3]=3 |f:0.1|

Inputs

Step One
Name
Quantity
15.6 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
C1=C2CC3=C(NC=4C=CC=CC34)C2=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solid thus formed
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed firstly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on the water pump
WASH
Type
WASH
Details
washed with petrol (60°-80° C.)
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol yielded colourless needles of the title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C2=C(C=3C=CC=CC13)CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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